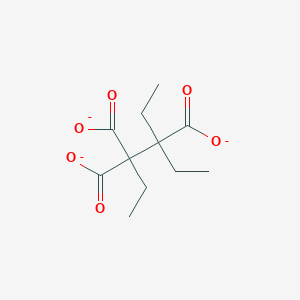
triethylethane-1,1,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
triethylethane-1,1,2-tricarboxylate, also known as 1,1,2-ethanetricarboxylic acid triethyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₆ and a molecular weight of 246.26 g/mol . This compound is characterized by its three ester functional groups attached to an ethane backbone. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: triethylethane-1,1,2-tricarboxylate can be synthesized through the esterification of 1,1,2-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of triethyl-1,1,2-ethanetricarboxylate follows similar principles but on a larger scale. Continuous distillation may be employed to separate the product from the reaction mixture, ensuring high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester groups in triethyl-1,1,2-ethanetricarboxylate can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
triethylethane-1,1,2-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: this compound is utilized in the manufacture of resins, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of triethyl-1,1,2-ethanetricarboxylate depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Triethyl methanetricarboxylate: Similar in structure but with a different arrangement of ester groups.
Diethyl 2-(ethoxycarbonyl)butanedioate: Another ester with a similar backbone but different functional groups.
Uniqueness: triethylethane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C11H15O6-3 |
|---|---|
Molekulargewicht |
243.23 g/mol |
IUPAC-Name |
4-ethylhexane-2,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-4-10(5-2,7(12)13)11(6-3,8(14)15)9(16)17/h4-6H2,1-3H3,(H,12,13)(H,14,15)(H,16,17)/p-3 |
InChI-Schlüssel |
SWVDRRQNIHSZCG-UHFFFAOYSA-K |
Kanonische SMILES |
CCC(CC)(C(=O)[O-])C(CC)(C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


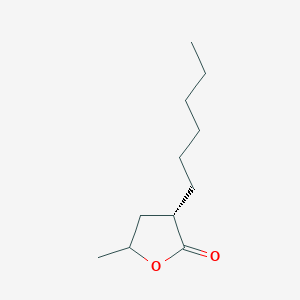
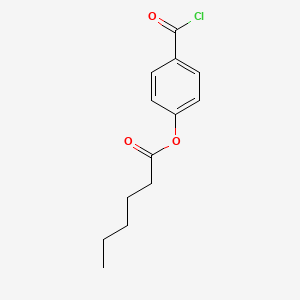
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)

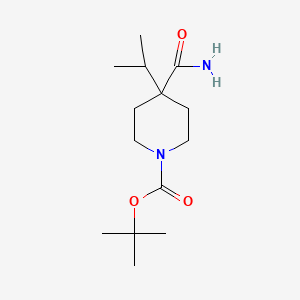
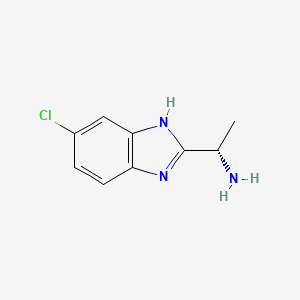
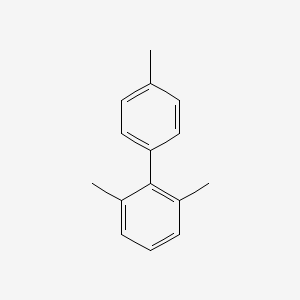
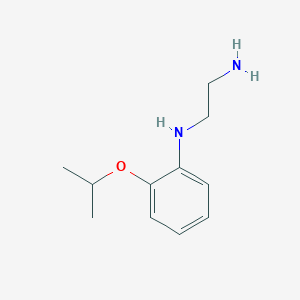
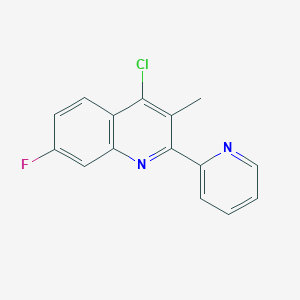
![1,4-Pentanedione, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B8534496.png)
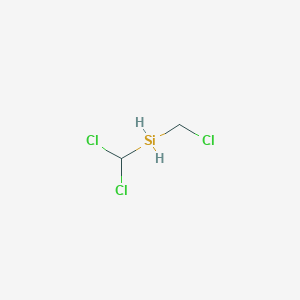
![N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B8534508.png)
![5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8534518.png)
![6-Chloro-N-{(3S)-1-[(1S)-1-methyl-2-(4-morpholinyl)-2-oxo ethyl]-2-oxo-3-pyrrolidinyl}-2-naphthalenesulfonamide](/img/structure/B8534532.png)
